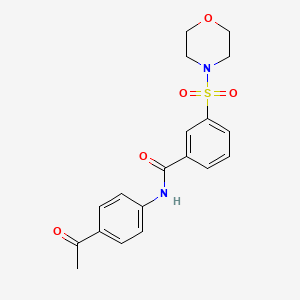

![molecular formula C17H17N3O3S B2366496 Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate CAS No. 688354-93-0](/img/structure/B2366496.png)

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Quinazoline and quinazolinone derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Synthesis Analysis

The synthesis of quinazoline and quinazolinone derivatives often involves the use of aminobenzoic acid derivatives (anthranilic acid derivatives) and other starting materials . For instance, imidazole was first named glyoxaline because the first synthesis was made by glyoxal and ammonia .

Molecular Structure Analysis

Quinazoline and quinazolinone derivatives are characterized by a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . They contain two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .

Chemical Reactions Analysis

Quinazoline and quinazolinone derivatives have been used as starting materials for the synthesis of a diverse range of heterocyclic analogues with promising therapeutic roles . They have been used in various chemical reactions, including aza-reactions, microwave-assisted reactions, metal-mediated reactions, ultrasound-promoted reactions, and phase-transfer catalysis reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline and quinazolinone derivatives can vary widely depending on their specific structures. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Applications De Recherche Scientifique

Biological Applications

Quinazoline and quinazolinone derivatives, which include Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .

Antimicrobial Properties

Quinazolinones, such as Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, have shown promising antimicrobial properties . Several research groups have successfully investigated and reported the structure-activity relationships (SAR) of various quinazolinone derivatives .

Anti-inflammatory and Anticonvulsant Activities

Quinazolinones have been found to exhibit anti-inflammatory and anticonvulsant activities . This makes them potential candidates for the development of new drugs in these areas .

Anticancer Properties

Quinazolinones have shown potential as anticancer agents . The development of novel classes of anticancer agents is a significant target in medicinal chemistry .

Antibacterial Agents

The emergence of drug-resistant bacterial strains has created a critical need for the development of novel antibiotics . Quinazolinones, such as Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, have shown potential in this area .

Antifungal and Anti-HIV Activities

Quinazolinones have also demonstrated antifungal and anti-HIV activities . This broad spectrum of biological activities makes them a promising class of compounds for drug development .

Interactions with Human Serum Albumin

Studies have been conducted on the interactions of Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate with human serum albumin . Understanding these interactions can provide valuable insights into the pharmacokinetics and pharmacodynamics of this compound .

Synthesis Methods

The synthesis of quinazolinone derivatives, including Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate, is an active area of research . Various methods, including multicomponent reactions, have been developed to efficiently synthesize these compounds .

Mécanisme D'action

Target of Action

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate is a derivative of quinazolinone . Quinazolinone derivatives have been found to exhibit broad-spectrum antimicrobial activity . They have been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium that is regulated by a quorum sensing system .

Mode of Action

The compound interacts with its targets, primarily the quorum sensing system in Pseudomonas aeruginosa, to inhibit biofilm formation . Biofilms are communities of bacteria that adhere to surfaces and are embedded in a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound disrupts the bacteria’s ability to adhere to surfaces and form protective structures, thereby reducing their pathogenicity .

Biochemical Pathways

The compound affects the quorum sensing system, a biochemical pathway that bacteria use to communicate and coordinate behavior . By inhibiting this system, the compound disrupts the bacteria’s ability to form biofilms, which are crucial for their survival and virulence . Additionally, the compound has been found to decrease cell surface hydrophobicity, curtailing the exopolysaccharide production which constitutes the major component of the matrix binding biofilm components together .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and invasion potential . It also decreases other virulence factors at low concentrations without affecting bacterial growth . This indicates its promising profile as an anti-virulence agent that causes less bacterial resistance than conventional antibiotics .

Orientations Futures

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a significant target in medicinal chemistry . Quinazoline and quinazolinone derivatives, due to their broad range of chemical and biological properties, have become an important synthon in the development of new drugs . Therefore, the future research directions may focus on the development of novel quinazoline and quinazolinone derivatives with enhanced therapeutic properties and minimal side effects.

Propriétés

IUPAC Name |

ethyl 2-[4-(furan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-22-15(21)11-24-17-19-14-8-4-3-7-13(14)16(20-17)18-10-12-6-5-9-23-12/h3-9H,2,10-11H2,1H3,(H,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPBXLYPONKWKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl ({4-[(2-furylmethyl)amino]quinazolin-2-yl}thio)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-3-methyl-1H,4H-[1,2]diazolo[4,3-c]pyrazole](/img/structure/B2366413.png)

![10,11-Dihydrodibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B2366415.png)

![2,2,9b-trimethyl-2,3-dihydro[1,3]thiazolo[2,3-a]isoindol-5(9bH)-one](/img/structure/B2366421.png)

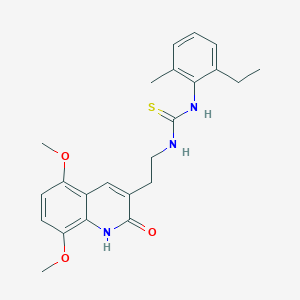

![3-ethyl-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2366423.png)

![N-[2-[3-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2366426.png)

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2366429.png)

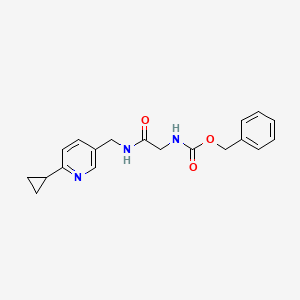

![N-(1-Cyanocyclopropyl)-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2366431.png)

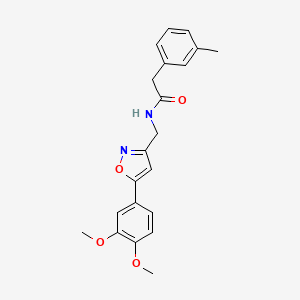

![N-[Cyano-(2-methoxyphenyl)methyl]-3-(3-nitrophenyl)propanamide](/img/structure/B2366432.png)

![N-(4-(N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2366435.png)